molecular formula C15H19NO4 B6331855 Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, 95% CAS No. 319470-11-6

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate, 95%

Cat. No. B6331855
CAS RN: 319470-11-6
M. Wt: 277.31 g/mol
InChI Key: RRVKSETUENCUOE-UHFFFAOYSA-N
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Description

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 319470-11-6 . It has a linear formula of C15H19NO4 . The compound has a molecular weight of 277.32 .


Molecular Structure Analysis

The InChI code for Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is 1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate is a compound with a molecular weight of 277.32 . It is recommended to be stored at 0-8°C . The physical form of the compound is not specified in the available resources .

Scientific Research Applications

Novel Analog Synthesis

The synthesis of novel azetidine analogs, such as 2-carboxy-4-methylazetidine, demonstrates the compound's role in creating isomeric analogs of dl-proline. This process involves reactions with α,β-dibromo carbonyl ester and benzylamine, leading to the production of high molecular weight polypeptides and the exploration of their cis configuration based on previously published arguments (Soriano et al., 1980).

Enzymatic Biotransformations

The efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles by Rhodococcus erythropolis AJ270 showcases the utility of the compound in microbial whole-cell catalysis. This process affords azetidine-2-carboxylic acids and their amide derivatives, which are essential for developing pharmaceutical intermediates and understanding microbial enzymatic processes (Leng et al., 2009).

Synthesis of Beta-Lactam Inhibitors

The compound is integral to the synthesis of beta-lactam inhibitors, showcasing its involvement in developing inhibitors for human leukocyte elastase. Through the stereospecific synthesis of various azetidine derivatives, researchers can explore the structure-activity relationships, enhancing our understanding of beta-lactam stability and therapeutic potential (Finke et al., 1995).

Chemical Synthesis and Drug Discovery

The discovery of novel S1P receptor modulators for treating multiple sclerosis highlights the compound's role in drug discovery. Extensive SAR studies have led to the development of potent and selective modulators, illustrating the chemical's versatility in medicinal chemistry and its contribution to advancing therapeutic options (Pan et al., 2013).

Novel Azaheterocycle Formation

The interaction with 5-aminotetrazole to form novel azaheterocycles illustrates the compound's utility in synthesizing new chemical entities. This synthetic approach enables the creation of diverse heterocyclic compounds, broadening the scope of research in organic chemistry and potential pharmaceutical applications (Goryaeva et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . The precautionary statements associated with the compound are P264, P270, P301+P312, P330, and P501 . These suggest that contact with skin should be avoided, ingestion should not occur, and if swallowed, medical advice should be sought .

properties

IUPAC Name

benzyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-2-19-14(17)8-13-9-16(10-13)15(18)20-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRVKSETUENCUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring mixture of azetidin-3-yl-acetic acid ethyl ester (1.0 g, 6.98 mmol), in saturated aqueous sodium bicarbonate (5 mL) and THF (5 mL) at 0° C. was added carbobenzyloxy chloride (1.1 mL, 7.68 mmol) dropwise. The ice bath was removed and the reaction mixture was stirred at room temperature for 2 hrs, then extracted with ethyl acetate acetate (3×20 mL). The combined ethyl acetate layer was washed with water (10 mL), brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was chromatographed on silica gel, eluting with 20% ethyl acetate in hexane to give 0.30 g of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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